molecular formula C18H16N2O3S B14194019 N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide CAS No. 920527-48-6

N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B14194019
CAS No.: 920527-48-6
M. Wt: 340.4 g/mol
InChI Key: LYLTUQWYWMNDGE-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenoxybenzene ring, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxybenzene Intermediate: This step involves the reaction of phenol with a suitable benzene derivative under basic conditions to form the phenoxybenzene intermediate.

    Introduction of the Sulfonamide Group: The phenoxybenzene intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonamide group.

    Attachment of the Methylpyridine Moiety: Finally, the sulfonamide intermediate is reacted with 5-methyl-2-pyridylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the phenoxybenzene ring with the methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920527-48-6

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C18H16N2O3S/c1-14-7-12-18(19-13-14)20-24(21,22)17-10-8-16(9-11-17)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20)

InChI Key

LYLTUQWYWMNDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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